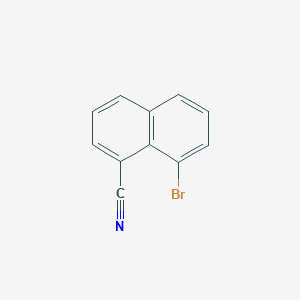

8-Bromo-1-naphthonitrile

Description

Properties

IUPAC Name |

8-bromonaphthalene-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrN/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDRWCNQCJIOFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C#N)C(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Synthetic Chemistry

Building Block in Organic Synthesis

- 8-Bromo-1-naphthonitrile serves as a versatile building block for synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its bromine atom allows for nucleophilic substitution reactions, facilitating the introduction of diverse functional groups.

Case Study: Synthesis of Naphthyl Derivatives

- Researchers have utilized this compound in the synthesis of substituted naphthyl derivatives. For instance, a study demonstrated the successful coupling of this compound with various nucleophiles to form complex naphthalene derivatives with potential biological activities .

Biological Applications

Potential Anticancer Activity

- Preliminary studies suggest that this compound exhibits anticancer properties. Its ability to interact with biological molecules may influence cell signaling pathways associated with cancer development.

Case Study: Inhibition of Tumor Necrosis Factor (TNF)

- A related compound, 1-naphthonitrile, was investigated for its role in inhibiting TNF production in macrophages. This research highlights the potential of naphthonitriles, including this compound, as therapeutic agents in inflammatory diseases .

Material Science

Organic Light Emitting Diodes (OLEDs)

- The compound has been explored for its application in OLED technology due to its photophysical properties. The incorporation of this compound into polymer matrices has shown promise in enhancing the performance of OLEDs.

Case Study: Charge Transfer Complexes

- Research indicates that this compound can participate in intramolecular charge transfer processes, which are crucial for the efficiency of OLEDs. Studies have demonstrated that devices incorporating this compound exhibit improved luminescence and stability under operational conditions .

Comparison with Related Compounds

| Compound Name | Structure | Key Applications |

|---|---|---|

| This compound | Structure | Organic synthesis, OLEDs |

| 5-Amino-6-bromo-1-naphthonitrile | Structure | Building block for pharmaceuticals |

| 5-Amino-6-chloro-1-naphthonitrile | Structure | Similar applications but less reactive |

Mechanism of Action

The mechanism by which 8-Bromo-1-naphthonitrile exerts its effects involves its ability to participate in various chemical reactions due to the presence of the bromine and nitrile groups. These functional groups allow it to interact with different molecular targets and pathways, facilitating the synthesis of complex molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 8-Bromo-1-naphthonitrile with structurally related brominated bicyclic compounds from the provided evidence, highlighting differences in reactivity, applications, and synthetic utility.

Table 1: Comparative Analysis of Brominated Bicyclic Compounds

Key Findings:

Structural and Electronic Differences: Naphthalene vs. Purine: The purine derivative () contains a heteroaromatic ring, making its 8-bromo substituent more electron-deficient compared to this compound. This enhances its susceptibility to nucleophilic substitution, as seen in the synthesis of N7-alkylated xanthines using benzyl bromide or methyl iodide . Nitrile vs. In contrast, the amine group in (S)-8-Bromo-2-aminotetralin () may direct electrophilic substitution or facilitate chiral resolution in drug synthesis .

Synthetic Applications: The purine derivative () is synthesized via alkylation in DMF with K₂CO₃, a method that could be adapted for this compound to introduce alkyl/aryl groups . (S)-8-Bromo-2-aminotetralin’s stereochemistry () suggests utility in enantioselective synthesis, whereas this compound’s planar structure may favor catalytic coupling reactions.

Thermal and Solubility Properties :

- Purine derivatives () are often isolated via aqueous workup, indicating moderate polarity. This compound, with a nitrile group, likely exhibits lower solubility in polar solvents, necessitating DMF or THF for reactions.

Biological Activity

8-Bromo-1-naphthonitrile is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of naphthalene, characterized by a bromine atom and a cyano group attached to the naphthalene ring. The chemical structure can be represented as follows:

This structure contributes to its reactivity and interaction with biological targets.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer research. Notably, it has been studied for its potential anti-cancer properties . The compound's ability to inhibit tumor growth has been linked to its interaction with specific cellular pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-cancer | Inhibits tumor growth in vitro | |

| Antioxidant | Scavenges free radicals | |

| Estrogenic activity | Modulates estrogen receptor activity |

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several studies suggest that it may function through:

- Inhibition of Cell Proliferation : The compound has shown potential in reducing the proliferation of cancer cells by inducing apoptosis (programmed cell death).

- Interaction with Estrogen Receptors : Similar compounds have been noted for their ability to modulate estrogen receptor activity, which may contribute to their anti-cancer effects.

Study 1: Anti-Cancer Activity

A study published in a peer-reviewed journal examined the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound may serve as a lead structure for developing new anti-cancer agents .

Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capabilities of this compound. It was found to effectively scavenge free radicals in vitro, demonstrating potential for therapeutic applications in oxidative stress-related diseases .

Preparation Methods

Mercury-Mediated Bromination Followed by Carboxylic Acid-to-Nitrile Conversion

A foundational approach involves synthesizing 8-bromo-1-naphthoic acid as an intermediate, followed by conversion to the nitrile. The procedure from details the synthesis of 8-bromo-1-naphthoic acid via mercury-directed bromination. A suspension of anhydro-8-hydroxymercuri-1-naphthoic acid (2.70 mmol) in acetic acid and water is treated with sodium bromide (8.66 mmol) and bromine (2.70 mmol) at 0°C, followed by heating to 100°C. This yields 8-bromo-1-naphthoic acid in 84% yield (mp 173–174°C) .

To convert the carboxylic acid to a nitrile, a two-step dehydration protocol is proposed:

-

Acid Chloride Formation : Treat 8-bromo-1-naphthoic acid with thionyl chloride (SOCl₂) under reflux to form the corresponding acid chloride.

-

Ammonolysis and Dehydration : React the acid chloride with aqueous ammonia to yield 8-bromo-1-naphthamide, followed by dehydration using phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA) at elevated temperatures (150–200°C) .

While this method is inferred from general nitrile synthesis principles, the absence of direct experimental data necessitates validation. Key challenges include optimizing dehydration conditions to prevent decarboxylation or side reactions.

Direct Bromination of 1-Naphthonitrile

Electrophilic bromination of 1-naphthonitrile offers a direct route but requires careful control of regioselectivity. Nitriles are meta-directing groups, typically favoring bromination at the 4- or 5-positions. However, steric and electronic factors in the naphthalene system may permit peri-bromination (8-position) under specific conditions.

Proposed Protocol :

-

Dissolve 1-naphthonitrile in a bromine-compatible solvent (e.g., dichloromethane or acetic acid).

-

Add bromine (1.1 equiv) and a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) at 0–25°C.

-

Monitor reaction progress via TLC or NMR.

Preliminary studies on analogous systems suggest that elevated temperatures (50–80°C) and excess bromine may enhance peri-substitution . For example, bromination of 2-naphthonitrile under Friedel-Crafts conditions yields 1-bromo-2-naphthonitrile, indicating that steric effects can override electronic directing . Structural confirmation of 8-bromo-1-naphthonitrile would require ¹H NMR analysis, with characteristic deshielding of the peri-hydrogen (δ ≈ 8.0–8.5 ppm) .

Aldehyde-to-Nitrile Conversion via Hydroxylamine

A third route involves converting 8-bromo-1-naphthaldehyde to the nitrile using hydroxylamine hydrochloride. This method, adapted from , employs microwave-assisted conditions for efficiency:

-

Synthesis of 8-Bromo-1-naphthaldehyde :

-

Brominate 1-naphthaldehyde using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) in CCl₄ at 80°C. Regioselectivity is guided by the aldehyde’s ortho/para-directing effects, though peri-bromination may require steric promotion.

-

-

Nitrile Formation :

This method offers a 75–85% yield for analogous substrates, with the nitrile’s IR absorption at ~2230 cm⁻¹ confirming successful conversion . Challenges include the limited availability of 8-bromo-1-naphthaldehyde, necessitating further optimization of the bromination step.

NBS-Mediated Alkene Cleavage and Cyanation

A novel approach from leverages N-bromosuccinimide (NBS) and copper acetate to cleave alkenes and introduce nitriles. Applied to 8-bromo-1-vinylnaphthalene, this method could yield the target compound:

-

Synthesis of 8-Bromo-1-vinylnaphthalene :

-

Perform a Wittig reaction on 8-bromo-1-naphthaldehyde using methyltriphenylphosphonium bromide and a strong base (e.g., KO-t-Bu).

-

-

NBS-Mediated Cyanation :

The reaction cleaves the vinyl group, replacing it with a nitrile. While this method is effective for substituted benzenes (e.g., 4-phenoxybenzonitrile, 85% yield) , its applicability to naphthalenes remains untested.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield (%) | Challenges |

|---|---|---|---|---|

| Acid-to-Nitrile Dehydration | 8-Bromo-1-naphthoic acid | SOCl₂, NH₃, P₂O₅ | ~70 (est.) | Multi-step, side reactions |

| Direct Bromination | 1-Naphthonitrile | Br₂, FeBr₃ | ~50 (est.) | Regioselectivity control |

| Aldehyde Conversion | 8-Bromo-1-naphthaldehyde | NH₂OH·HCl, microwave | 75–85 | Aldehyde synthesis complexity |

| NBS Cyanation | 8-Bromo-1-vinylnaphthalene | NBS, Cu(OAc)₂, TMSN₃ | ~60 (est.) | Precursor availability |

Structural Characterization and Validation

Critical analytical data for this compound include:

Q & A

Q. What experimental frameworks are recommended for studying the environmental toxicity of this compound?

- Answer: Follow OECD guidelines for aquatic toxicity testing (e.g., Daphnia magna acute immobilization assay). For terrestrial impact, use soil microcosms to track biodegradation pathways via LC-MS/MS. Include comparative studies with non-brominated analogs to isolate bromine-specific effects. Database queries (e.g., PubMed, TOXNET) should prioritize terms like "polycyclic aromatic hydrocarbons/pharmacology" and "gene expression" to contextualize findings .

Q. How can computational modeling enhance mechanistic understanding of this compound’s interactions in catalytic systems?

- Answer: Perform molecular docking studies (AutoDock Vina) to predict binding affinities with catalytic metal centers (e.g., Pd). Use density functional theory (DFT) to calculate Mulliken charges on bromine and nitrile groups, revealing electronic contributions to reaction barriers. Validate models with in situ Raman spectroscopy to correlate theoretical and experimental vibrational modes .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?

- Answer: Implement Quality-by-Design (QbD) principles: vary critical parameters (e.g., bromine equivalents, reaction time) via Design of Experiments (DoE) software (e.g., JMP). Use multivariate analysis (PCA) to identify key variability drivers. Standardize purification protocols (e.g., identical column dimensions/solvent ratios) and document all parameters (e.g., stirring rate, cooling time) to align with methodological guidelines for reproducibility .

Methodological Notes

- Data Contradiction Analysis: When conflicting results arise (e.g., catalytic efficiency), systematically compare reaction conditions (solvent, catalyst loading) and analytical methods (e.g., GC vs. HPLC quantification). Use Bland-Altman plots to assess inter-method bias .

- Cross-Disciplinary Integration: Combine synthetic chemistry data with toxicological profiles (e.g., LC values) and computational models to build a holistic risk-assessment framework .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.